[4-(Adamantan-1-yl)phenyl]boronic acid
Description
Structural Characteristics and Nomenclature
[4-(Adamantan-1-yl)phenyl]boronic acid (CAS: 1527479-23-7) is a boronic acid derivative characterized by a phenyl ring substituted at the para-position with an adamantane moiety and a boronic acid (-B(OH)$$2$$) group. Its molecular formula is $$ \text{C}{16}\text{H}{21}\text{BO}2 $$, with a molecular weight of 256.15 g/mol. The IUPAC name, [4-(1-adamantyl)phenyl]boronic acid , reflects its structural hierarchy: the adamantane (a tricyclo[3.3.1.1$$^{3,7}$$]decane) group is attached to the phenyl ring’s fourth carbon, while the boronic acid functional group occupies the first position.
The adamantane group confers exceptional rigidity and steric bulk due to its diamondoid structure, which consists of three fused cyclohexane rings in chair conformations. This structural feature enhances thermal stability and influences the compound’s reactivity by modulating electronic effects on the phenyl ring. The boronic acid group, a Lewis acid, enables reversible covalent interactions with diols and other nucleophiles, making it valuable in cross-coupling reactions and molecular recognition.
Key Structural Features:
Synonymous nomenclature includes (4-(Adamantan-1-yl)phenyl)boronic acid and [4-(tricyclo[3.3.1.1$$^{3,7}$$]decan-1-yl)phenyl]boronic acid, though the IUPAC name remains standard in academic literature.
Historical Development in Organoboron Chemistry
The synthesis and application of this compound are rooted in the broader evolution of organoboron chemistry. Key milestones include:
Early Foundations (19th–20th Century):
- 1862 : Edward Frankland’s discovery of organoboron compounds marked the field’s inception.
- 1950s–1960s : Herbert C. Brown’s hydroboration reaction enabled efficient boron-carbon bond formation, earning him the 1979 Nobel Prize.
- 1979 : Akira Suzuki’s development of the palladium-catalyzed Suzuki-Miyaura coupling revolutionized biaryl synthesis, leveraging boronic acids as nucleophilic partners.
Emergence of Adamantane-Containing Boronic Acids:
- Late 20th Century : Adamantane, initially studied for its hydrocarbon stability, was integrated into boronic acids to exploit its steric and electronic properties. The first synthesis of this compound likely involved Suzuki coupling between 1-bromoadamantane and 4-bromophenylboronic acid, as described in modern protocols.
- 2000s–Present : Advances in cross-coupling catalysis (e.g., Pd-based systems) facilitated the compound’s use in materials science and drug discovery. For example, its adamantane moiety improves binding selectivity in enzyme inhibition studies.
Comparative Evolution of Boronic Acid Derivatives:
The compound’s historical significance lies in its role as a bridge between traditional organoboron chemistry and modern applications in catalysis, materials science, and medicinal chemistry. Its synthesis exemplifies the iterative optimization of boronic acid derivatives to meet evolving research needs.
Properties
IUPAC Name |
[4-(1-adamantyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18-19H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRCFNUBCUMANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid generally follows a multi-step process involving:
- Bromination of Adamantane to obtain 1-bromoadamantane.
- Suzuki-Miyaura Coupling Reaction between 1-bromoadamantane and 4-bromophenylboronic acid or related boron reagents.
This approach is widely reported in the literature and industrial processes, leveraging palladium catalysts and suitable bases to form the desired carbon-carbon bond between the adamantyl and phenylboronic acid moieties.
Detailed Preparation Method
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of Adamantane | Adamantane, bromine or N-bromosuccinimide (NBS), light or radical initiator | Produces 1-bromoadamantane, a key intermediate |
| 2 | Suzuki Coupling Reaction | 1-bromoadamantane, 4-bromophenylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, toluene) | Forms this compound via C-C bond formation |
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands are commonly used.
- Bases like potassium carbonate facilitate the coupling.
- Solvents include ethanol, toluene, or mixtures with water.
- Reaction temperatures typically range from 80°C to reflux conditions.
- Reaction times vary from several hours to overnight depending on scale and catalyst efficiency.
Industrial Scale Preparation
Industrial synthesis adapts the laboratory method with process optimizations:
- Use of continuous flow reactors to enhance reaction control and scalability.
- Improved purification techniques such as crystallization or chromatography to achieve high purity.
- Optimization of catalyst loading and recycling to reduce costs.
Research Findings and Analysis
- The Suzuki coupling is the core reaction enabling the formation of the C-C bond between the adamantyl group and the phenylboronic acid.
- The adamantyl group provides steric bulk and rigidity, which influences the reactivity and selectivity of the reaction.
- Palladium catalysts are essential for high yields and selectivity.
- Potassium carbonate is a preferred base due to its mildness and effectiveness.
- Solvent choice impacts solubility of reactants and reaction kinetics.
- The boronic acid group is sensitive and can undergo side reactions; thus, reaction conditions are carefully controlled.
Comparative Table of Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Adaptations |
|---|---|---|
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 + phosphines | Optimized Pd catalysts with ligand tuning |
| Base | Potassium carbonate (K2CO3) | Same, with scale-up adjustments |
| Solvent | Ethanol, toluene, water mixtures | Solvent recycling and greener alternatives |
| Temperature | 80°C to reflux | Controlled temperature reactors |
| Reaction Time | 6–24 hours | Reduced by continuous flow technology |
| Purification | Chromatography, recrystallization | Industrial crystallization and filtration |
| Yield | Moderate to high (60–90%) | Optimized for maximum yield and purity |
Chemical Reactions Analysis
Types of Reactions
[4-(Adamantan-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
Phenol derivatives: From oxidation reactions.
Borane derivatives: From reduction reactions.
Biaryl compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, [4-(Adamantan-1-yl)phenyl]boronic acid serves as a crucial building block for constructing complex organic molecules. It is particularly valuable in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds and other complex structures.
Biology
This compound has shown promise in biological research due to its ability to form reversible covalent bonds with diols and other nucleophiles. Such interactions are exploited in enzyme inhibition studies, where it can bind to the active sites of enzymes, modulating their activity. Research indicates that boronic acids can act as inhibitors for serine proteases, such as human neutrophil elastase, demonstrating effective inhibitory concentrations (IC50 values) .
Medicine
In medicinal chemistry, this compound is being explored as a pharmacophore in drug design. Its unique adamantane structure enhances its binding affinity and selectivity for various biological targets. For instance, studies have indicated its potential in developing glucose-responsive drug delivery systems, particularly for insulin delivery in diabetic treatments .
Industry
In industrial applications, this compound is utilized in producing advanced materials, including polymers and nanomaterials. The boronic acid functionality allows it to form stable complexes with other molecules, enhancing the properties of the resulting materials.
Insulin Delivery System
A notable study demonstrated the creation of a glucose-responsive carrier using this compound modified β-cyclodextrin. This system effectively delivered insulin and DNA for gene therapy applications in diabetic treatments, showcasing controlled release mechanisms responsive to glucose levels .
Anticancer Research
Research evaluating various phenylboronic acid derivatives for their antiproliferative effects across multiple cancer cell lines revealed promising candidates for further development in cancer therapies. Modifications at specific positions on the phenyl ring significantly influenced biological activity, indicating potential pathways for enhancing anticancer properties .
Mechanism of Action
The mechanism of action of [4-(Adamantan-1-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity . The adamantyl group provides steric bulk, enhancing the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Table 1: Key Properties of [4-(Adamantan-1-yl)phenyl]boronic Acid and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| This compound | C₁₆H₂₁BO₂ | 256.15 | Adamantyl (para) | High lipophilicity, rigid structure |
| 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid | C₁₇H₂₃BO₃ | 286.17 | Adamantyl (meta), methoxy (para) | Enhanced solubility from methoxy group |
| 6-hydroxynaphthalen-2-yl boronic acid | C₁₀H₉BO₃ | 195.99 | Hydroxyl, naphthalene | High antiproliferative activity |
| Phenanthren-9-yl boronic acid | C₁₄H₁₁BO₂ | 222.05 | Phenanthrene core | Planar aromatic system |
Adamantane Derivatives: 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid (CAS: 459423-32-6) introduces a methoxy group at the para position, improving aqueous solubility compared to the non-methoxylated adamantyl analogue. Its molecular weight (286.17 g/mol) reflects the added methoxy substituent . The adamantyl group in both compounds enhances membrane permeability but may reduce water solubility due to its lipophilic nature.
Polycyclic Aromatic Derivatives: 6-hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent antiproliferative effects (IC₅₀ = 0.1969 µM and 0.2251 µM, respectively) .
Solubility and Stability Considerations
- Precipitation Issues : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI medium, limiting assay reliability . The adamantyl group’s lipophilicity may exacerbate solubility challenges, though methoxy or hydroxyl substituents (e.g., in compound 13 , ) could mitigate this .
- Synthetic Utility : this compound’s stability under Suzuki coupling conditions () contrasts with carbamoyl-substituted boronic acids (), which require tailored catalytic systems .
Biological Activity
[4-(Adamantan-1-yl)phenyl]boronic acid is a boronic acid derivative with significant potential in biological applications due to its unique structural features. This compound, characterized by the presence of an adamantane moiety, exhibits interesting interactions with biological systems, making it a subject of extensive research in medicinal chemistry and drug development.
- Molecular Formula : C16H21BO2
- Molecular Weight : 256.15 g/mol
The compound can be synthesized through methods such as bromination of adamantane followed by a Suzuki coupling reaction with 4-bromophenylboronic acid, using palladium catalysts and bases like potassium carbonate.
The biological activity of this compound largely stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active sites of enzymes, thereby modulating their activity.
Enzyme Inhibition
Research indicates that boronic acids, including this compound, can act as serine protease inhibitors. Studies have shown that certain boronic acids exhibit potent inhibitory effects against enzymes such as human neutrophil elastase (HNE), with IC50 values indicating effective concentrations for inhibition . The unique steric properties conferred by the adamantyl group enhance binding affinity and selectivity.
Drug Delivery Systems
The compound has been explored in the context of drug delivery systems, particularly for glucose-responsive applications. A study demonstrated that a supramolecular nanocluster incorporating phenylboronic acid could effectively deliver insulin and DNA for gene therapy in diabetic treatments. This system showcased controlled release mechanisms responsive to glucose levels, highlighting the compound's versatility in therapeutic applications .
Anticancer Activity
Preliminary studies have evaluated the antiproliferative effects of phenylboronic acid derivatives in various cancer cell lines. For instance, modifications at specific positions on the phenyl ring were found to significantly influence biological activity, with some derivatives exhibiting strong cell cycle arrest and apoptosis induction in ovarian cancer cells . The structure-activity relationship (SAR) analysis revealed that certain substituents could enhance anticancer properties.
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Lacks adamantyl group | Less selective binding |
| [4-(tert-Butyl)phenyl]boronic Acid | tert-butyl group | Different steric/electronic properties |
| [4-(Cyclohexyl)phenyl]boronic Acid | Cyclohexyl group | Variability in steric effects |
| This compound | Adamantyl group | Enhanced binding affinity and selectivity |
Case Studies
- Insulin Delivery System : A study involved creating a glucose-responsive carrier using this compound modified β-cyclodextrin, demonstrating its potential for targeted insulin delivery and gene expression in HepG2 cells .
- Anticancer Research : Another investigation assessed various phenylboronic acid derivatives for their antiproliferative effects across multiple cancer cell lines, revealing promising candidates for further development in cancer therapies .
Q & A
Q. Table 1: Comparative Yields in Suzuki-Miyaura Reactions
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 92 | |
| This compound | PdCl₂(dppf) | 68 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
